molecular formula C20H18N2O7S B6549569 [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate CAS No. 1040670-65-2

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B6549569
CAS No.: 1040670-65-2
M. Wt: 430.4 g/mol
InChI Key: YQNKJFUWTXLSGE-UHFFFAOYSA-N
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Description

The compound [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a heterocyclic derivative featuring a 1,2-oxazole core substituted with a benzodioxol moiety at the 5-position and a methyl ester group at the 3-position linked to a 4-(dimethylsulfamoyl)benzoate substituent.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7S/c1-22(2)30(24,25)16-6-3-13(4-7-16)20(23)26-11-15-10-18(29-21-15)14-5-8-17-19(9-14)28-12-27-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNKJFUWTXLSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The target compound’s uniqueness lies in its combination of 1,2-oxazole , benzodioxol , and dimethylsulfamoyl benzoate groups. Below is a comparison with similar compounds:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) CAS No./Identifier Source
[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate 1,2-oxazole, benzodioxol, dimethylsulfamoyl benzoate Likely C₁₉H₁₆N₂O₇S ~440.4 (estimated) Not explicitly listed N/A
2-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy}acetic acid 1,2-oxazole, benzodioxol, acetic acid C₁₃H₁₁NO₆ 277.24 EN300-231901
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal Benzodioxol, propanal C₁₁H₁₂O₃ 192.21 Not listed
[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]formamide 1,2-oxazole, benzodioxol, formamide C₁₀H₈FNO₂ 193.18 Not listed
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Benzodioxol, amine C₁₁H₁₅NO₂ 193.25 Not listed

Key Observations :

  • Heterocyclic Core : The target compound shares the 1,2-oxazole-benzodioxol framework with [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methoxy acetic acid but differs in the ester substituent (dimethylsulfamoyl benzoate vs. acetic acid).
  • Sulfonamide vs.
  • Molecular Weight : The target compound’s higher molecular weight (~440 g/mol) compared to simpler analogs (e.g., 192–277 g/mol) reflects its extended substituent complexity.

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